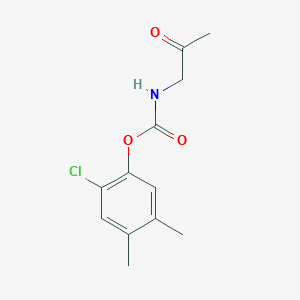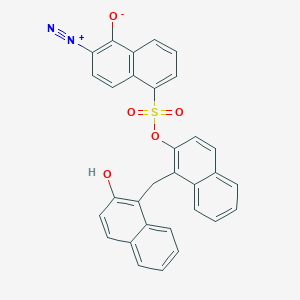
Thymidine,5'-(4-methylbenzenesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine,5’-(4-methylbenzenesulfonate) is a derivative of thymidine, a nucleoside that is a building block of deoxyribonucleic acid. This compound is characterized by the presence of a 4-methylbenzenesulfonate group attached to the 5’ position of the thymidine molecule. It is primarily used in biochemical research and has applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine,5’-(4-methylbenzenesulfonate) typically involves the reaction of thymidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Thymidine+4-methylbenzenesulfonyl chloride→Thymidine,5’-(4-methylbenzenesulfonate)+HCl
Industrial Production Methods
Industrial production of Thymidine,5’-(4-methylbenzenesulfonate) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine,5’-(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to thymidine and 4-methylbenzenesulfonic acid under acidic or basic conditions.
Oxidation and Reduction: While the thymidine moiety can undergo oxidation and reduction reactions, the sulfonate group is generally stable under these conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted thymidine derivatives.
Hydrolysis: Thymidine and 4-methylbenzenesulfonic acid.
Oxidation and Reduction: Oxidized or reduced forms of thymidine.
Wissenschaftliche Forschungsanwendungen
Thymidine,5’-(4-methylbenzenesulfonate) is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and nucleoside chemistry.
Biology: In studies involving deoxyribonucleic acid synthesis and repair.
Medicine: As a precursor in the synthesis of antiviral and anticancer drugs.
Industry: In the production of nucleoside analogs and other biochemical reagents.
Wirkmechanismus
The mechanism of action of Thymidine,5’-(4-methylbenzenesulfonate) involves its incorporation into deoxyribonucleic acid during replication. The 4-methylbenzenesulfonate group can act as a protecting group, preventing unwanted reactions at the 5’ position of thymidine. This allows for selective modification of other positions on the nucleoside.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymidine: The parent compound without the sulfonate group.
Thymidine,5’-(4-nitrobenzenesulfonate): A similar compound with a nitro group instead of a methyl group on the benzene ring.
Thymidine,5’-(4-chlorobenzenesulfonate): A similar compound with a chlorine atom instead of a methyl group on the benzene ring.
Uniqueness
Thymidine,5’-(4-methylbenzenesulfonate) is unique due to the presence of the 4-methylbenzenesulfonate group, which provides specific chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in certain biochemical applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C17H20N2O7S |
|---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
[(2R,3S)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H20N2O7S/c1-10-3-5-12(6-4-10)27(23,24)25-9-14-13(20)7-15(26-14)19-8-11(2)16(21)18-17(19)22/h3-6,8,13-15,20H,7,9H2,1-2H3,(H,18,21,22)/t13-,14+,15?/m0/s1 |
InChI-Schlüssel |
RSEWNGNFIIXLHN-SNTRVMSOSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H](CC(O2)N3C=C(C(=O)NC3=O)C)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


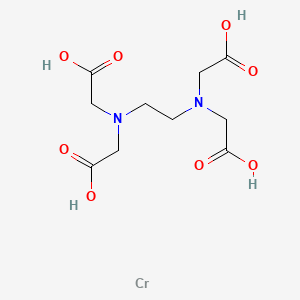
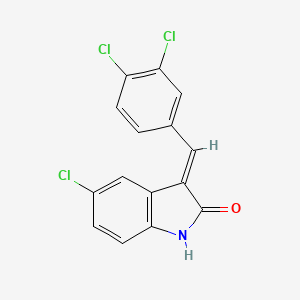
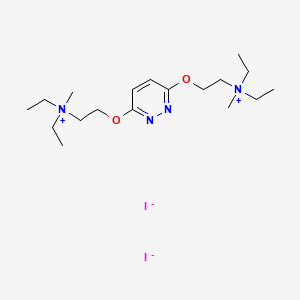
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(4-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl (4-chlorophenyl) phosphate](/img/structure/B13758513.png)
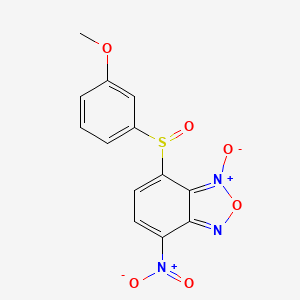
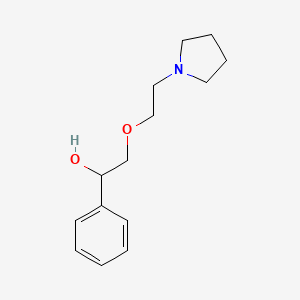

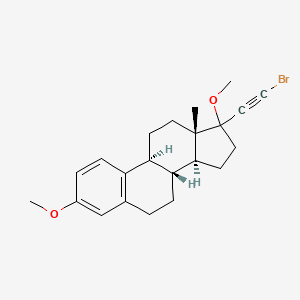
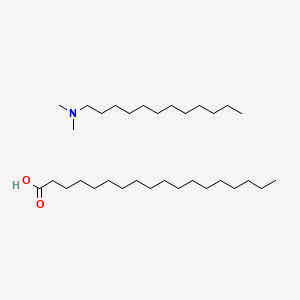
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13758567.png)
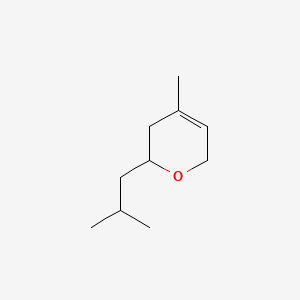
![5-[4-(3-hydroxypropyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonic acid](/img/structure/B13758580.png)
